3-Hydroxycyclopent-2-en-1-one
Overview
Description
3-Hydroxycyclopent-2-en-1-one is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by a cyclopentenone ring with a hydroxyl group at the third position, which makes it a versatile building block for the construction of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 3-Hydroxycyclopent-2-en-1-one has been explored through different methodologies. For instance, the gold(I)-catalyzed isomerization of 3-hydroxylated enynes has been shown to produce alkylidene-cyclopentenes, cyclohexadienes, or alpha,beta-unsaturated aldehydes, which are related to the core structure of 3-Hydroxycyclopent-2-en-1-one . Additionally, stereodivergent synthesis routes have been developed to create enantioenriched 4-hydroxy-2-cyclopentenones, which are closely related to the compound . These methods involve steps such as Noyori reduction and ring-closing metathesis.
Molecular Structure Analysis
The molecular structure of 3-Hydroxycyclopent-2-en-1-one and its derivatives has been studied through various techniques. For example, the synthesis of 4-hydroxy-3H-cyclopent[a]azulen-3-one, a tricyclic π-conjugated system, demonstrated shifts in proton magnetic resonances, indicating the influence of the cyclopentadienone moiety on the molecule's electronic structure . Furthermore, the crystalline modifications of 2-hydroxycyclopent-2-enone have been characterized, revealing different hydrogen bonding patterns and orientations of the hydroxyl proton .
Chemical Reactions Analysis
The reactivity of 3-Hydroxycyclopent-2-en-1-one derivatives has been explored in various chemical reactions. For instance, the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied, yielding functionalized bicyclo[3.2.0]heptanes . Additionally, the synthesis of 3-alkyl- and 3-alkenyl-5-hydroxycyclopent-2-enones from phenol demonstrates the versatility of these compounds in organic synthesis . The reaction of 2-hydroxy-3-methylcyclopent-2-enone with aromatic amines to form enamines further exemplifies the diverse reactivity of this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxycyclopent-2-en-1-one derivatives have been investigated in several studies. For example, the alternative synthesis of 2-hydroxy-3,5,5-trimethylcyclopent-2-en-1-one provided insights into the compound's behavior under anhydrous conditions and the influence of different reagents and reaction conditions . The terminally functionalized 2- and 3-alkyl-4-hydroxycyclopent-2-enones have been prepared, showcasing the ability to modify side-chain functionality and convert these compounds into important intermediates for prostanoid synthesis . These studies highlight the compound's stability and reactivity, which are crucial for its application in synthetic chemistry.
Scientific Research Applications
Field
Application
3-Hydroxycyclopent-2-en-1-one is used in the synthesis of its derivatives .
Method
Aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step .
Results
The method provides a simple and efficient way to synthesize derivatives of cyclopent-2-en-1-one .
Flavor Enhancer
Field
Application
3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a derivative of 3-Hydroxycyclopent-2-en-1-one, is used as a flavor enhancer .
Method
This compound is often employed to impart a caramel flavor or coconut notes in food .
Results
The compound exhibits flavor-enhancing characteristics .
Anti-Inflammatory Agent
Field
Application
3-Hydroxycyclopent-2-en-1-one is used in the preparation of Bairui Granules, a traditional Chinese medicine used to treat inflammatory diseases .
Method
The crude ethanol extract of Thesium chinense Turcz., which contains 3-Hydroxycyclopent-2-en-1-one, is used to prepare Bairui Granules .
Results
Bairui Granules could alleviate lung inflammation by regulating inflammation-related proteins .
Hydrogenative Conversions
Field
Application
3-Hydroxycyclopent-2-en-1-one is used in the hydrogenative conversions of biobased platform molecules .
Method
The conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .
Results
The catalyst exhibits a high selectivity for ketone reduction, and does not induce dehydration .
Synthesis of Flavor Compounds
Field
Application
3-Hydroxycyclopent-2-en-1-one is used in the synthesis of flavor compounds .
Method
The compound is used in the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one, a flavor compound .
Results
The synthesized compound imparts a unique flavor to food products .
Mass Spectrum Analysis
Field
Application
3-Hydroxycyclopent-2-en-1-one is used in mass spectrum analysis .
Method
The compound’s mass spectrum is analyzed using electron ionization .
Results
The analysis provides valuable data about the compound’s molecular weight and structure .
Catalyst in Hydrogenative Conversions
Field
Application
3-Hydroxycyclopent-2-en-1-one is used as a catalyst in the hydrogenative conversions of biobased platform molecules .
Method
The conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .
Results
The catalyst exhibits a high selectivity for ketone reduction, and does not induce dehydration .
Safety And Hazards
The safety data sheet for a related compound, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-hydroxycyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWUYXFIBJPQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207402 | |
Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclopent-2-en-1-one | |
CAS RN |
5870-62-2 | |
Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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